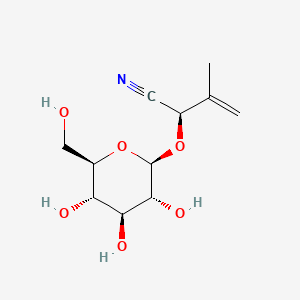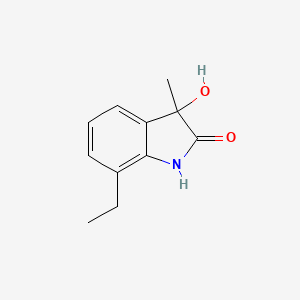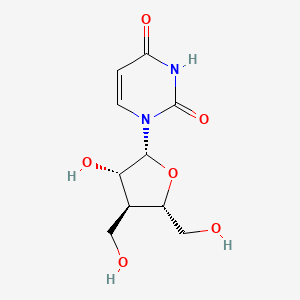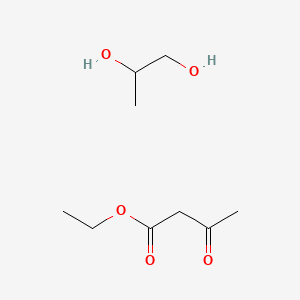
Einecs 290-853-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Einecs 290-853-7, also known as the reaction product of butanoic acid, 3-oxo-, ethyl ester with propylene glycol, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Einecs 290-853-7 involves the reaction of butanoic acid, 3-oxo-, ethyl ester with propylene glycol in a 1:1 molar ratio. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction is usually catalyzed by an acid or base to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the final product. Quality control measures are implemented to ensure the purity and consistency of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Einecs 290-853-7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Einecs 290-853-7 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is utilized in the manufacture of polymers, coatings, and other industrial products due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism by which Einecs 290-853-7 exerts its effects involves its interaction with specific molecular targets. The ester group in the compound can undergo hydrolysis to release active intermediates that participate in various biochemical pathways. These intermediates can interact with enzymes, receptors, or other biomolecules, leading to the observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: Similar in structure but differs in its reactivity and applications.
Propylene glycol monoesters: Share some chemical properties but have different industrial uses.
Uniqueness
Einecs 290-853-7 is unique due to its specific combination of butanoic acid, 3-oxo-, ethyl ester, and propylene glycol, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific industrial and research applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
90268-51-2 |
|---|---|
Molekularformel |
C9H18O5 |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
ethyl 3-oxobutanoate;propane-1,2-diol |
InChI |
InChI=1S/C6H10O3.C3H8O2/c1-3-9-6(8)4-5(2)7;1-3(5)2-4/h3-4H2,1-2H3;3-5H,2H2,1H3 |
InChI-Schlüssel |
CCVQOEYGSHADNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C.CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


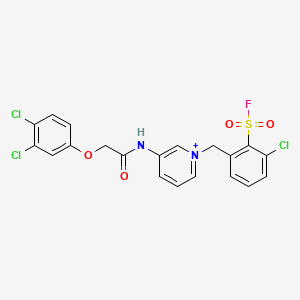
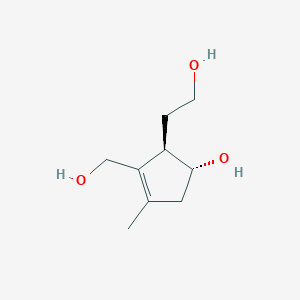
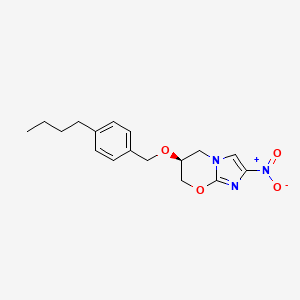
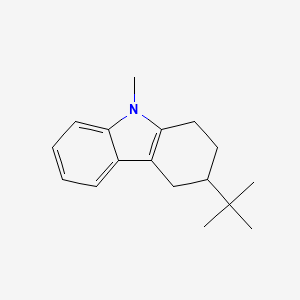

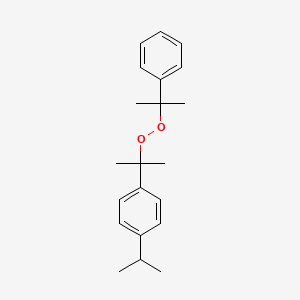
![1-(4-Cyanophenyl)-1H,3H-thiazolo[3,4-a]benzimidazole](/img/structure/B12791683.png)
